molecular formula C8H10FNO B6154795 2-(dimethylamino)-5-fluorophenol CAS No. 57649-13-5

2-(dimethylamino)-5-fluorophenol

Cat. No.: B6154795
CAS No.: 57649-13-5
M. Wt: 155.2
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Description

2-(Dimethylamino)-5-fluorophenol is an organic compound that features both a dimethylamino group and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-5-fluorophenol typically involves the introduction of the dimethylamino group and the fluorine atom onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to a phenol derivative. The dimethylamino group can be added through a substitution reaction using dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Both the dimethylamino and fluorine groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like dimethylamine and fluorinating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield various substituted phenol derivatives.

Scientific Research Applications

2-(Dimethylamino)-5-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-5-fluorophenol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: Similar in structure but lacks the fluorine atom.

    2-(Dimethylamino)pyridine: Contains a pyridine ring instead of a phenol ring.

    Dimethylaniline: Features a dimethylamino group attached to an aniline ring.

Uniqueness

2-(Dimethylamino)-5-fluorophenol is unique due to the presence of both the dimethylamino group and the fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions in biological systems, making it valuable for various applications.

Properties

CAS No.

57649-13-5

Molecular Formula

C8H10FNO

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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